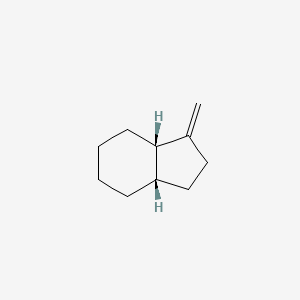
(3aS,7aS)-1-Methylideneoctahydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-1-Methylideneoctahydro-1H-indene is a complex organic compound characterized by its unique structure, which includes a methylidene group attached to an octahydroindene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-1-Methylideneoctahydro-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, a precursor like 2-methyl-1,3-cyclopentanedione can be reacted with methyl vinyl ketone in the presence of a catalyst such as proline to form the desired indene structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-1-Methylideneoctahydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
(3aS,7aS)-1-Methylideneoctahydro-1H-indene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (3aS,7aS)-1-Methylideneoctahydro-1H-indene exerts its effects involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl]propanoyl-CoA
- 3-[(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl]propanoic acid
Uniqueness
What sets (3aS,7aS)-1-Methylideneoctahydro-1H-indene apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective.
Properties
CAS No. |
52775-75-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(3aS,7aS)-3-methylidene-1,2,3a,4,5,6,7,7a-octahydroindene |
InChI |
InChI=1S/C10H16/c1-8-6-7-9-4-2-3-5-10(8)9/h9-10H,1-7H2/t9-,10+/m0/s1 |
InChI Key |
WQQLYIRXJTVHRG-VHSXEESVSA-N |
Isomeric SMILES |
C=C1CC[C@H]2[C@@H]1CCCC2 |
Canonical SMILES |
C=C1CCC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


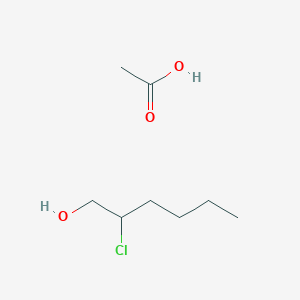
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)


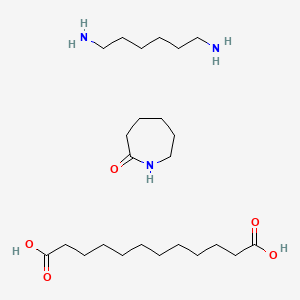
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)

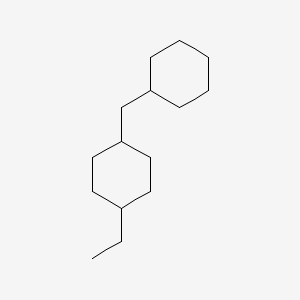
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
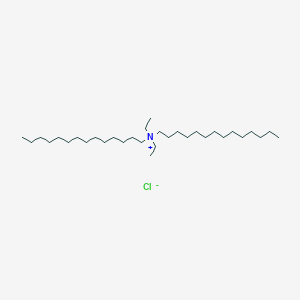
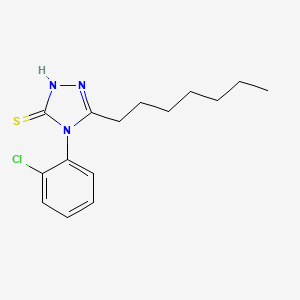


![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
